molecular formula C7H10N2O2 B11720016 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B11720016
M. Wt: 154.17 g/mol
InChI Key: SKGOSYAHFKTZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with a urea derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dihydropyrimidine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and dihydropyrimidinone core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3,4-dihydropyrimidin-4-one: Lacks the isopropyl group, which may affect its biological activity.

    6-Methoxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-6(10)8-3-9-7(5)11/h3-4H,1-2H3,(H2,8,9,10,11)

InChI Key

SKGOSYAHFKTZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CNC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.